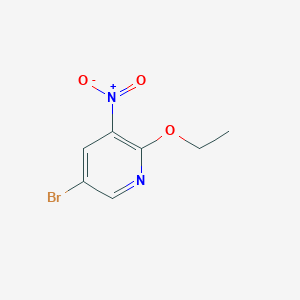

5-Bromo-2-ethoxy-3-nitropyridine

CAS No.:

Cat. No.: VC13404385

Molecular Formula: C7H7BrN2O3

Molecular Weight: 247.05 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C7H7BrN2O3 |

|---|---|

| Molecular Weight | 247.05 g/mol |

| IUPAC Name | 5-bromo-2-ethoxy-3-nitropyridine |

| Standard InChI | InChI=1S/C7H7BrN2O3/c1-2-13-7-6(10(11)12)3-5(8)4-9-7/h3-4H,2H2,1H3 |

| Standard InChI Key | AWRLZJJDHWCYKN-UHFFFAOYSA-N |

| SMILES | CCOC1=C(C=C(C=N1)Br)[N+](=O)[O-] |

| Canonical SMILES | CCOC1=C(C=C(C=N1)Br)[N+](=O)[O-] |

Introduction

Structural Characteristics and Physical Properties

5-Bromo-2-ethoxy-3-nitropyridine (CAS: 886372-76-5) is a heteroaromatic compound featuring a pyridine ring substituted with bromine, ethoxy, and nitro groups at positions 5, 2, and 3, respectively. Its molecular formula is C₇H₇BrN₂O₃, with a molecular weight of 247.05 g/mol . The compound’s planar structure and electron-withdrawing groups (nitro and bromine) confer unique reactivity, making it valuable in synthetic chemistry.

Table 1: Key Physical Properties

| Property | Value | Source |

|---|---|---|

| Boiling Point | 295.9 ± 35.0 °C (Predicted) | |

| Density | 1.634 ± 0.06 g/cm³ | |

| Melting Point | Not Reported | – |

| Solubility | Limited data; soluble in THF | |

| pKa | -2.37 ± 0.32 (Predicted) |

The nitro group at position 3 enhances electrophilic substitution reactivity, while the ethoxy group at position 2 acts as a moderate electron donor, creating regioselective opportunities for further functionalization.

Synthetic Pathways and Optimization

Primary Synthesis from 3,5-Dibromopyridine

A patented method involves reacting 3,5-dibromopyridine with a Grignard reagent (e.g., isopropyl magnesium bromide) in tetrahydrofuran (THF) and tetramethylethylenediamine (TMEDA) at 10–15°C . TMEDA stabilizes intermediates, reducing impurities and improving yields (up to 68%) . Post-reaction purification via silica gel chromatography yields the final product.

Alternative Route via Nitro Reduction

5-Bromo-2-ethoxy-3-nitropyridine can be synthesized by nitrating 5-bromo-2-ethoxypyridine. A practical approach involves:

-

Bromination: N-Bromosuccinimide (NBS) bromination of 2-ethoxypyridine derivatives .

-

Nitration: Nitration using HNO₃/H₂SO₄ under controlled conditions.

This method avoids high-temperature steps, enhancing safety and scalability .

Reductive Amination for Derivatives

In pharmaceutical applications, the nitro group is reduced to an amine using tin(II) chloride in ethyl acetate, yielding 5-bromo-2-ethoxypyridin-3-amine (80% yield) . This intermediate is critical for synthesizing kinase inhibitors .

Applications in Pharmaceutical and Agrochemical Research

Role in Drug Discovery

5-Bromo-2-ethoxy-3-nitropyridine serves as a precursor for tyrosine kinase inhibitors, which target receptors like VEGFR-2 and TIE-2 in cancer therapy . For example:

-

It is used to synthesize palbociclib impurities, ensuring drug quality control .

-

The nitro group facilitates cross-coupling reactions (e.g., Suzuki-Miyaura) to attach aryl groups, enhancing drug potency .

Agrochemical Intermediate

The compound’s halogen and nitro groups make it a candidate for herbicides and fungicides. Its derivatives disrupt microbial electron transport chains, offering broad-spectrum activity .

Material Science Innovations

In polymer chemistry, it acts as a monomer for conductive polymers due to its electron-deficient aromatic system. Such polymers are explored in organic electronics.

Recent Advances and Future Directions

Catalytic Asymmetric Synthesis

Recent studies focus on palladium-catalyzed couplings to create chiral derivatives for enantioselective drug candidates . For instance, coupling with boronic acids yields optically active analogs .

Green Chemistry Approaches

Efforts to replace toxic solvents (e.g., THF) with ionic liquids or supercritical CO₂ aim to reduce environmental impact . Microwave-assisted synthesis has also cut reaction times by 50% .

Computational Modeling

DFT studies predict reaction pathways for nitro-group reductions, aiding in catalyst design . Such models optimize conditions for higher yields and selectivity .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume